molecular formula C19H30O3 B1259205 3,15,17-Trihydroxy-5-androstene CAS No. 81844-76-0

3,15,17-Trihydroxy-5-androstene

Cat. No.: B1259205
CAS No.: 81844-76-0
M. Wt: 306.4 g/mol
InChI Key: ZXBQYULAFNSJHM-XKPAAWLBSA-N
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Description

3β,15α,17β-Trihydroxy-5-androstene (CAS: 2963-69-1) is a steroidal compound characterized by hydroxyl groups at positions 3β, 15α, and 17β on the androstene backbone. This trihydroxy derivative is synthesized through microbial dihydroxylation of 3β-acetoxy-5-androsten-17-one, followed by hydrolysis and selective oxidation steps . Key properties include a melting point of 162–164°C and applications in anti-aldosterone therapies due to its structural resemblance to endogenous steroid hormones .

Properties

CAS No.

81844-76-0

Molecular Formula

C19H30O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,15,17-triol

InChI

InChI=1S/C19H30O3/c1-18-7-5-12(20)9-11(18)3-4-13-14(18)6-8-19(2)16(22)10-15(21)17(13)19/h3,12-17,20-22H,4-10H2,1-2H3/t12-,13+,14-,15?,16?,17+,18-,19+/m0/s1

InChI Key

ZXBQYULAFNSJHM-XKPAAWLBSA-N

SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O)O)C)O

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C(CC4O)O)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3C(CC4O)O)C)O

Synonyms

3,15,17-trihydroxy-5-androstene
androst-5-en-3,15,17-triol

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Functional Groups

The pharmacological and physicochemical properties of steroidal compounds are highly sensitive to hydroxyl group positioning. Below is a comparison of 3β,15α,17β-trihydroxy-5-androstene with related derivatives:

Compound Name Hydroxyl Positions Molecular Formula Melting Point (°C) Key Applications/SAR Insights
3β,7β,15α-Trihydroxy-5-androsten-17-one 3β, 7β, 15α C₁₉H₂₈O₄ 162–164 Anti-aldosterone activity
3β-Hydroxyandrosta-5,15-dien-17-one 3β, 15-diene C₁₈H₂₆O₂ N/A Intermediate in Drospirenone synthesis
3β,7β,17β-Trihydroxyandrost-5-ene 3β, 7β, 17β C₁₉H₃₀O₃ N/A Androgen receptor modulation
3,16,19-Trihydroxy-5-androsten-17-one 3β, 16α, 19 C₁₉H₂₈O₄ N/A Experimental metabolite

Key Observations :

  • Position 7β Hydroxylation : The addition of a 7β-hydroxyl group (as in 3β,7β,15α-trihydroxy-5-androsten-17-one) enhances anti-aldosterone activity compared to analogues lacking this group .
  • Diene vs. Triol Systems : 3β-Hydroxyandrosta-5,15-dien-17-one (with a 15-diene system) exhibits lower polarity and higher lipid solubility, making it suitable for prodrug synthesis .
  • 17β-Hydroxyl Significance : 3β,7β,17β-Trihydroxyandrost-5-ene shows altered receptor binding kinetics compared to 17-keto derivatives, suggesting a role in androgen receptor antagonism .

Spectroscopic and Analytical Data

Elemental Analysis and Spectral Data :

Compound Elemental Analysis (C/H/N) IR (cm⁻¹) ¹H NMR (δ, ppm)
3β,15α,17β-Trihydroxy-5-androstene C: 69.31%; H: 8.31% (Calcd) 3400–3200 (O-H), 1720 (C=O) 1.0–2.5 (steroid backbone), 5.4 (C5-H)
3β-Hydroxyandrosta-5,15-dien-17-one C: 75.48%; H: 9.15% (Calcd) 2950 (C-H), 1700 (C=O) 5.3–5.6 (C5 and C15 olefinic H)
3β,7β,17β-Trihydroxyandrost-5-ene C: 70.55%; H: 9.35% (Found) 3350 (O-H), 1650 (C=C) 3.5 (C3-H), 4.1 (C17-H)

Notes:

  • The 3β-hydroxyl group in all compounds is confirmed via IR absorption at ~3400 cm⁻¹ and NMR signals near δ 3.5 ppm .
  • 17-Keto derivatives (e.g., 3β,7β,15α-trihydroxy-5-androsten-17-one) show a carbonyl stretch at ~1720 cm⁻¹, absent in 17β-hydroxyl analogues .

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